hTRPA1-IN-1 Species Selectivity: Human TRPA1 Potency vs. Rat TRPA1
hTRPA1-IN-1 (reported as Compound 1 in the cited study) exhibits pronounced species selectivity, with an IC50 of 0.09 ± 0.01 μM against wild-type human TRPA1 (hTRPA1) compared to >10 μM against rat TRPA1 (rTRPA1) in patch-clamp electrophysiology assays [1]. In contrast, A-967079 demonstrates cross-species activity with IC50 values of 51–67 nM for human and 289 nM for rat TRPA1 [2], representing only a 4–5 fold species difference.
| Evidence Dimension | Species selectivity (hTRPA1 vs. rTRPA1 IC50 ratio) |
|---|---|
| Target Compound Data | hTRPA1 IC50 = 0.09 μM; rTRPA1 IC50 > 10 μM |
| Comparator Or Baseline | A-967079: hTRPA1 IC50 = 0.051–0.067 μM; rTRPA1 IC50 = 0.289 μM |
| Quantified Difference | >100-fold selectivity for hTRPA1 over rTRPA1 vs. ~4–5-fold for A-967079 |
| Conditions | Manual patch-clamp electrophysiology, cinnamaldehyde (300 μM) as agonist |
Why This Matters
This extreme species selectivity makes hTRPA1-IN-1 a valuable tool for human-specific TRPA1 pharmacology studies and precludes its use in rat in vivo models, a critical procurement consideration for translational researchers.
- [1] Tseng WC, et al. TRPA1 ankyrin repeat six interacts with a small molecule inhibitor chemotype. Proc Natl Acad Sci U S A. 2018;115(48):12301-12306. View Source
- [2] Chen J, et al. Selective blockade of TRPA1 channel attenuates pathological pain without altering noxious cold sensation or body temperature regulation. Pain. 2011;152(5):1165-1172. View Source
